Cas no 50302-72-2 (1-(4-fluorophenyl)-4-[(6S,12aS)-6-phenyl-3,4,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl]butan-1-one)

1-(4-fluorophenyl)-4-[(6S,12aS)-6-phenyl-3,4,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl]butan-1-one structure
50302-72-2 structure
Product name:1-(4-fluorophenyl)-4-[(6S,12aS)-6-phenyl-3,4,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl]butan-1-one
CAS No:50302-72-2
MF:C30H30N3OF
MW:467.5771
CID:1564959
PubChem ID:206447

1-(4-fluorophenyl)-4-[(6S,12aS)-6-phenyl-3,4,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl]butan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4-fluorophenyl)-4-[(6S,12aS)-6-phenyl-3,4,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl]butan-1-one
    • Butyrophenone, 4'-fluoro-4-(6-phenyl-1,2,3,4,6,7,12,12a-octahydropyrazino(1',2':1,6)pyrido(3,4-b)indol-2-yl)-, (E)-(+-)-
    • DTXSID40198314
    • 50302-72-2
    • BRN 5326811
    • Inchi: InChI=1S/C30H30FN3O/c31-23-14-12-21(13-15-23)28(35)11-6-16-33-17-18-34-24(20-33)19-26-25-9-4-5-10-27(25)32-29(26)30(34)22-7-2-1-3-8-22/h1-5,7-10,12-15,24,30,32H,6,11,16-20H2/t24-,30-/m0/s1
    • InChI Key: ISZXBPJJMGOAIU-NGQVCNFZSA-N
    • SMILES: C1CN2C(CC3=C(C2C4=CC=CC=C4)NC5=CC=CC=C35)CN1CCCC(=O)C6=CC=C(C=C6)F

Computed Properties

  • Exact Mass: 467.2375
  • Monoisotopic Mass: 467.23729075g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 6
  • Complexity: 718
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 39.3Ų
  • XLogP3: 5.3

Experimental Properties

  • PSA: 39.34

1-(4-fluorophenyl)-4-[(6S,12aS)-6-phenyl-3,4,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl]butan-1-one Related Literature

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